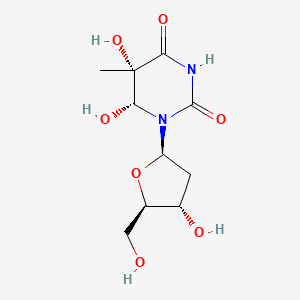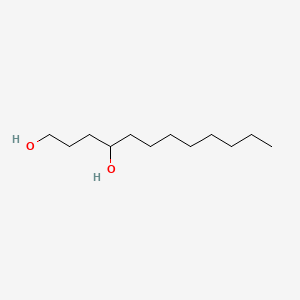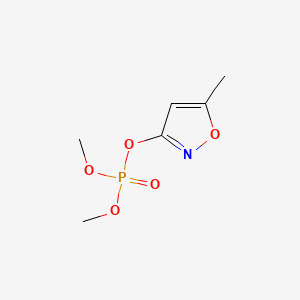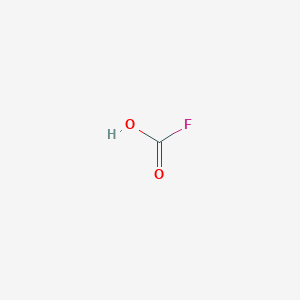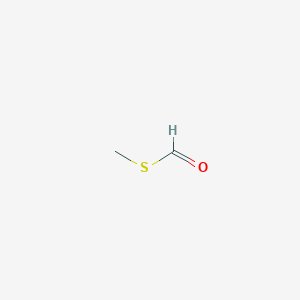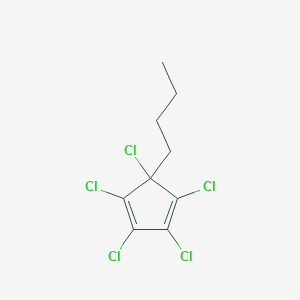
5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene is a chlorinated cyclopentadiene derivative This compound is characterized by its five chlorine atoms and a butyl group attached to a cyclopentadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene derivatives. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The process may involve multiple steps to ensure the selective chlorination at the desired positions on the cyclopentadiene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters would be essential to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated cyclopentadienone derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclopentadiene derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated cyclopentadienones, while substitution reactions can produce a variety of functionalized cyclopentadiene derivatives.
Applications De Recherche Scientifique
5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be studied for their biological activity and potential use in pharmaceuticals.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms and butyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5-Pentachlorocyclopenta-1,3-diene: Lacks the butyl group, making it less hydrophobic and potentially less reactive in certain contexts.
Hexachlorocyclopentadiene: Contains an additional chlorine atom, which can alter its chemical properties and reactivity.
Uniqueness
5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene is unique due to the presence of the butyl group, which can enhance its solubility in organic solvents and influence its chemical behavior. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
31854-17-8 |
|---|---|
Formule moléculaire |
C9H9Cl5 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
5-butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C9H9Cl5/c1-2-3-4-9(14)7(12)5(10)6(11)8(9)13/h2-4H2,1H3 |
Clé InChI |
QZMSWEMUMILXIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


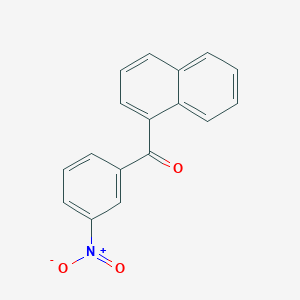
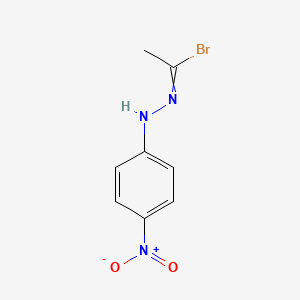
![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)
![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
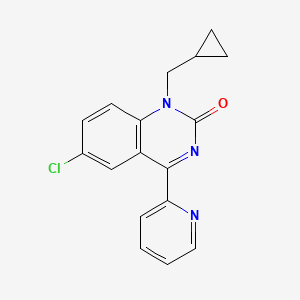

![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
